molecular formula C18H16N2O7 B4620534 Dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate

Dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate

Cat. No.: B4620534
M. Wt: 372.3 g/mol
InChI Key: DQHTWIIFUNJIJY-UHFFFAOYSA-N
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Description

Dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C18H15NO7 It is a derivative of isophthalic acid and contains a benzodioxole moiety, which is a common structural motif in various bioactive compounds

Scientific Research Applications

Dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 1,3-benzodioxole-5-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of Dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate is unique due to the presence of the benzodioxole moiety, which imparts specific chemical and biological properties

Properties

IUPAC Name

dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7/c1-24-16(21)10-5-11(17(22)25-2)7-13(6-10)20-18(23)19-12-3-4-14-15(8-12)27-9-26-14/h3-8H,9H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHTWIIFUNJIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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